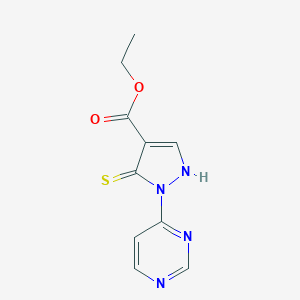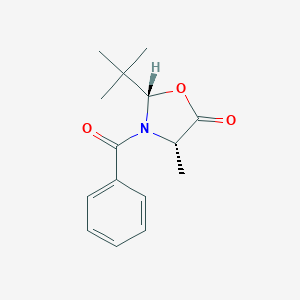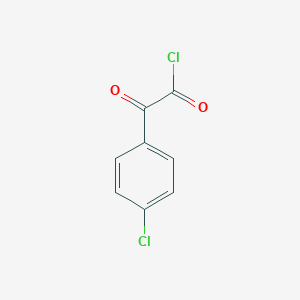
2-(Bromomethyl)-1-methoxy-3-nitrobenzene
概要
説明
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis of nitrobenzene derivatives provides insights into the arrangement of atoms and functional groups. For instance, anisotropic displacement parameters were calculated for isomorphous compounds of nitrobenzene, offering a deeper understanding of molecular vibrations and structure stability (Damian Mroz et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving nitrobenzene derivatives are diverse. The Claisen rearrangement of methoxy derivatives in nitrobenzene solvent presents a reaction mechanism that could potentially be applied to 2-(Bromomethyl)-1-methoxy-3-nitrobenzene (Wang Li-dong, 2008). Furthermore, the electrochemical reductions of nitrobenzene derivatives have been studied, highlighting the potential for synthesizing various compounds through electrosynthesis (Peng Du & D. Peters, 2010).
Physical Properties Analysis
Physical properties such as crystal structure, melting points, and solubility are crucial for understanding the behavior of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene under different conditions. Crystal structure analysis of similar compounds has been conducted to elucidate their geometric configurations (Xianfei Li et al., 2012).
Chemical Properties Analysis
The chemical properties of nitrobenzene derivatives, including reactivity, stability, and interaction with other compounds, have been extensively studied. The reaction of geminal bromonitroalkanes with nucleophiles, for example, demonstrates the reactivity of bromo- and nitro- groups in complex molecular structures (B. C. Challis & T. Yousaf, 1991).
科学的研究の応用
-
Synthesis of Vicinal Haloethers
- Field : Organic Chemistry
- Application : The compound 2-bromo-2-(methoxy(phenyl)methyl)malononitrile is used in the synthesis of two novel vicinal haloethers .
- Method : The synthesis involves an aminobromination reaction of β, β-dicyanostyrene . Methanol not only acts as solvent but also participates in and dominates the reaction result .
- Results : The final products indicate that these compounds have the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
-
Bromomethylation of Thiols
- Field : Organic Chemistry
- Application : Bromomethyl compounds are used in the bromomethylation of thiols .
- Method : The process involves using paraformaldehyde and HBr/AcOH . This method minimizes the generation of highly toxic byproducts .
- Results : The preparation of structurally diverse bromomethyl sulfides illustrates the chemotolerant applicability of this method .
Safety And Hazards
- Toxicity : Due to the presence of bromine and nitro groups, this compound may be toxic. Proper handling and protective equipment are essential.
- Flammability : Organic nitro compounds can be flammable.
- Health Risks : Inhalation, skin contact, or ingestion may pose health risks. Refer to safety data sheets for detailed information.
将来の方向性
- Biological Studies : Investigate its potential as a pharmacologically active compound.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Environmental Impact : Assess its environmental persistence and impact.
特性
IUPAC Name |
2-(bromomethyl)-1-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZQICKUZAGVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173354 | |
| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-methoxy-3-nitrobenzene | |
CAS RN |
19689-86-2 | |
| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019689862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

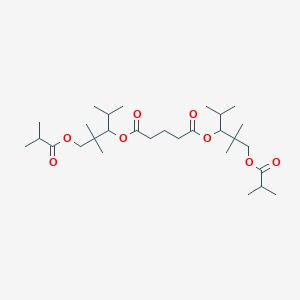
![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)
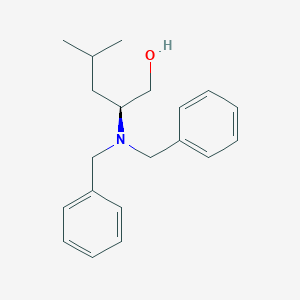

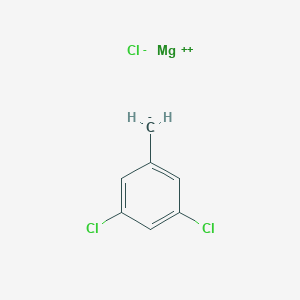
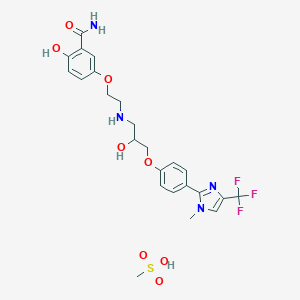
![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)
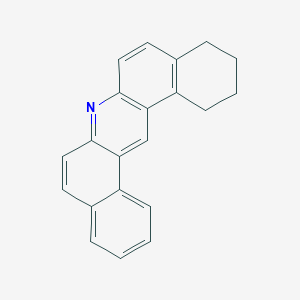
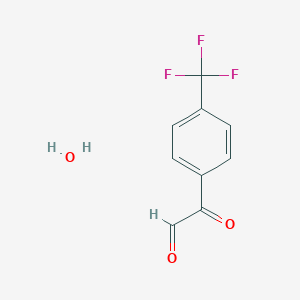
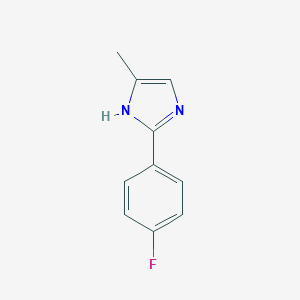
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
